REACTION_CXSMILES
|
[H-].[Al+3].[Li+].[H-].[H-].[H-].C([O:9][C:10](=O)[CH2:11][CH2:12][C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([CH2:19][CH2:20][C:21](OCC)=[O:22])[CH:14]=1)C>C1COCC1>[OH:9][CH2:10][CH2:11][CH2:12][C:13]1[CH:14]=[C:15]([CH2:19][CH2:20][CH2:21][OH:22])[CH:16]=[CH:17][CH:18]=1 |f:0.1.2.3.4.5|
|
Name
|
|
Quantity
|
1.63 g
|
Type
|
reactant
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(CCC1=CC(=CC=C1)CCC(=O)OCC)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched
|
Type
|
ADDITION
|
Details
|
by slowly adding 1N HCl (200 mL)
|
Type
|
ADDITION
|
Details
|
DCM (400 mL) was added
|
Type
|
CUSTOM
|
Details
|
The organic layer was removed
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with DCM (4×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with saturated NaCl (1×100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
OCCCC=1C=C(C=CC1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 80.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |